molecular formula C17H18N4O2 B6768328 6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one

6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one

Cat. No.: B6768328
M. Wt: 310.35 g/mol
InChI Key: JHHMAEGWGWGTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one is a complex organic compound featuring a fused heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5,6,7,8-tetrahydroquinoline, which can be achieved through catalytic hydrogenation of quinoline . Subsequent steps involve the formation of the pyridazinone ring through cyclization reactions involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce fully saturated heterocycles.

Scientific Research Applications

6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound might inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5,6,7,8-Tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(5,6,7,8-tetrahydroquinoline-2-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-9-12-10-21(8-7-14(12)19-20-16)17(23)15-6-5-11-3-1-2-4-13(11)18-15/h5-6,9H,1-4,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHMAEGWGWGTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=N2)C(=O)N3CCC4=NNC(=O)C=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.